molecular formula C15H16N2O5 B6556187 N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1040660-02-3

N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B6556187
CAS No.: 1040660-02-3
M. Wt: 304.30 g/mol
InChI Key: UKGHRRSNLQWCES-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic heterocyclic compound characterized by a dihydropyridine core substituted with methoxy groups at the 3,4-positions of the phenyl ring and a 5-methoxy substituent on the pyridine ring.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-20-12-5-4-9(6-13(12)21-2)17-15(19)10-7-11(18)14(22-3)8-16-10/h4-8H,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGHRRSNLQWCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent amidation reactions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce various functional groups onto the aromatic or pyridine rings, leading to a diverse array of derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may find applications in materials science and industrial chemistry.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Implications

Bioactivity Potential: The dihydropyridine core in the target compound is associated with calcium channel modulation (e.g., antihypertensive drugs), whereas Rip-B’s benzamide structure is more typical of analgesics or antimicrobial agents. The 3,4-dimethoxyphenyl group in both compounds may enhance lipophilicity and membrane permeability, but divergent core structures likely direct their biological targets .

Synthetic Efficiency :

  • Rip-B’s synthesis achieved an 80% yield via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, indicating high efficiency. The target compound’s synthesis, by contrast, likely requires multi-step reactions due to its complex heterocyclic core, though specific yields are unavailable for comparison .

Physicochemical Properties :

  • Rip-B’s melting point (90 °C) suggests moderate crystallinity, which may influence formulation stability. The absence of analogous data for the target compound limits direct comparison, though the 4-oxo group in its structure could increase polarity relative to Rip-B .

Limitations of Available Data

  • provides robust synthetic and spectral data for Rip-B but lacks equivalent information for the target compound. This gap precludes a comprehensive analysis of pharmacological or thermodynamic properties.

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